1H,1H,2H,2H-Perfluoropentyltriméthoxysilane

Vue d'ensemble

Description

1H,1H,2H,2H-Perfluoropentyltrimethoxysilane is a useful research compound. Its molecular formula is C8H13F7O3Si and its molecular weight is 318.26 g/mol. The purity is usually 95%.

The exact mass of the compound 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

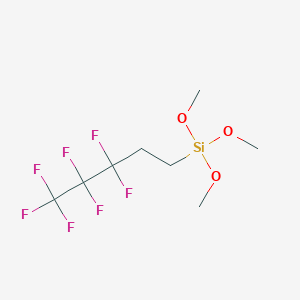

1H,1H,2H,2H-Perfluoropentyltrimethoxysilane features a perfluorinated alkyl chain that imparts hydrophobic and oleophobic characteristics to surfaces. Its structure can be represented as follows:

This unique structure allows it to form strong bonds with various substrates while providing a non-stick surface.

Applications in Surface Modification

1. Hydrophobic Coatings

One of the primary applications of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane is in creating hydrophobic coatings on substrates. These coatings are essential in industries where moisture resistance is critical:

- Medical Devices : The compound is used to modify surfaces of medical devices to prevent biofouling and enhance their longevity by creating non-wetting surfaces .

- Food Packaging : It can be applied to food packaging materials to prevent moisture absorption and improve shelf life .

Table 1: Comparison of Surface Properties Before and After Treatment

| Property | Untreated Surface | Treated Surface |

|---|---|---|

| Water Contact Angle (°) | 30 | 120 |

| Oil Contact Angle (°) | 20 | 100 |

| Surface Energy (mN/m) | 50 | 10 |

Coatings for Industrial Applications

2. Non-Stick Surfaces

Fluorinated silanes like 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane are extensively used in the production of non-stick coatings for cookware and industrial equipment. The compound provides excellent chemical resistance and durability against high temperatures:

- Cookware : Used in the formulation of non-stick coatings for frying pans and baking trays.

- Industrial Tools : Applied to tools that require low friction surfaces to enhance performance and reduce wear .

Biomedical Applications

3. Drug Delivery Systems

Recent studies have explored the use of this silane in modifying drug delivery systems. The hydrophobic nature of the modified surfaces can enhance the stability of pharmaceutical compounds:

- Inhalation Devices : The compound is utilized to coat inhalation devices to prevent drug adherence to the device walls, ensuring efficient delivery of medication .

- Implants : It is also being investigated for use in coating implants to reduce tissue adhesion and improve biocompatibility.

Case Studies

Several case studies highlight the effectiveness of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane in practical applications:

- Case Study 1 : A study demonstrated that coating inhalation devices with this silane significantly reduced drug loss due to adherence to device surfaces by over 30% compared to untreated devices.

- Case Study 2 : Research on food packaging showed that films treated with this silane exhibited a marked increase in moisture barrier properties, extending shelf life by up to 50% compared to standard packaging materials.

Mécanisme D'action

Target of Action

1H,1H,2H,2H-Perfluoropentyltrimethoxysilane, also known as heptafluoropentyl trimethoxysilane, is a fluorinated organosilicon compound . Its primary targets are the surfaces of various materials, including metals, glass, and polymers . The compound is used to modify these surfaces, enhancing their properties such as water resistance, oil resistance, and corrosion resistance .

Mode of Action

The compound interacts with its targets by forming a special fluorocarbon functional thin film on the material surface . This film is created through a chemical reaction between the 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane and the surface of the material . The resulting changes include lower surface tension and improved chemical resistance .

Biochemical Pathways

Instead, its primary function is to modify the physical and chemical properties of material surfaces .

Pharmacokinetics

It’s important to note that the compound is volatile and has a strong, irritating odor .

Result of Action

The result of the action of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane is the formation of a special fluorocarbon functional thin film on the surface of the material . This film enhances the material’s weather resistance and surface wetting properties . It makes the material water-resistant, oil-resistant, and corrosion-resistant .

Action Environment

The action of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane is influenced by environmental factors such as temperature and humidity . The compound should be stored away from fire sources and high-temperature environments to prevent fire and explosion . During handling and storage, appropriate safety measures should be taken, and relevant regulations and operating norms should be followed .

Analyse Biochimique

Biochemical Properties

1H,1H,2H,2H-Perfluoropentyltrimethoxysilane plays a significant role in biochemical reactions due to its ability to form stable bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules primarily through hydrophobic interactions and covalent bonding. The compound’s fluorinated tail contributes to its low surface energy, making it an effective agent in modifying surface properties of biomolecules. For instance, it can interact with hydrophobic pockets of enzymes, potentially altering their activity and stability .

Cellular Effects

The effects of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can penetrate cell membranes due to its hydrophobic nature, affecting intracellular processes. Studies have shown that 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, through covalent bonding and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane remains stable under various conditions, but its degradation products can have different biochemical properties. Long-term exposure to the compound in in vitro and in vivo studies has shown potential effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage level triggers a noticeable biological response. Additionally, high doses of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane can result in toxic or adverse effects, including cellular toxicity and organ damage .

Metabolic Pathways

1H,1H,2H,2H-Perfluoropentyltrimethoxysilane is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by altering enzyme activity and gene expression. For example, it can inhibit or activate enzymes involved in lipid metabolism, leading to changes in lipid levels within cells. These interactions highlight the compound’s potential impact on overall cellular metabolism .

Transport and Distribution

The transport and distribution of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Its hydrophobic nature allows it to easily penetrate cell membranes and distribute within various cellular compartments. This distribution is crucial for its biological activity and potential effects on cellular function .

Subcellular Localization

1H,1H,2H,2H-Perfluoropentyltrimethoxysilane exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and affect cellular processes. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Activité Biologique

1H,1H,2H,2H-Perfluoropentyltrimethoxysilane (PFPTS) is a fluorinated silane compound that has garnered attention for its potential applications in various fields, including materials science and biomedical engineering. This article delves into the biological activity of PFPTS, exploring its interactions with biological systems, antimicrobial properties, and implications for biocompatibility.

PFPTS is characterized by its perfluorinated alkyl chain and trimethoxysilane functional groups. The presence of fluorine atoms imparts unique hydrophobic properties, which can influence the compound's interaction with biological molecules and surfaces. The structure is represented as follows:

Antimicrobial Properties

Research has indicated that PFPTS exhibits significant antimicrobial activity. A study highlighted the effectiveness of fluorinated silanes in creating surfaces that resist bacterial adhesion and biofilm formation. This property is particularly valuable in medical devices and implants where infection risk is a concern. The antimicrobial mechanism involves altering surface energy and hydrophobicity, which affects bacterial colonization.

| Compound | Antimicrobial Activity | Reference |

|---|---|---|

| PFPTS | High | |

| Perfluorooctyltriethoxysilane | Moderate | |

| Silver Nanoparticles | High |

Biocompatibility

The biocompatibility of PFPTS is crucial for its application in biomedical fields. Studies have shown that while PFPTS can effectively inhibit microbial growth, its interaction with mammalian cells requires careful evaluation. The low surface energy of PFPTS surfaces can lead to reduced protein adsorption, which is beneficial for minimizing immune responses but may also hinder cellular attachment necessary for tissue integration.

Case Studies

- Surface Modification for Infection Control : In a study involving titanium implants coated with PFPTS, researchers found that the fluorinated surface significantly reduced bacterial adhesion compared to untreated surfaces. The contact angle measurements indicated superhydrophobic characteristics, leading to lower bacterial colonization rates.

- Nanostructured Coatings : Another investigation into nanostructured coatings incorporating PFPTS demonstrated enhanced resistance to biofouling. The study reported a decrease in bacterial colony-forming units (CFUs) on treated surfaces over time, showcasing PFPTS's potential in maintaining sterile environments in medical applications.

Research Findings

Recent studies have focused on the synthesis and application of PFPTS in various contexts:

- Synthesis Techniques : Efficient methods for synthesizing PFPTS have been developed using catalytic hydrosilylation processes. These methods allow for better control over the molecular structure and functionalization of surfaces.

- Environmental Impact : Research also indicates that while PFPTS is effective in antimicrobial applications, its environmental persistence raises concerns regarding long-term ecological effects.

Propriétés

IUPAC Name |

3,3,4,4,5,5,5-heptafluoropentyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F7O3Si/c1-16-19(17-2,18-3)5-4-6(9,10)7(11,12)8(13,14)15/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUOAIYCRNJMLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC(C(C(F)(F)F)(F)F)(F)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7CH2CH2Si(OCH3)3, C8H13F7O3Si | |

| Record name | Silane, (3,3,4,4,5,5,5-heptafluoropentyl)trimethoxy- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681090 | |

| Record name | (3,3,4,4,5,5,5-Heptafluoropentyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109134-39-6 | |

| Record name | (3,3,4,4,5,5,5-Heptafluoropentyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.